![molecular formula C27H24N2O2 B12548920 3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole CAS No. 828911-80-4](/img/structure/B12548920.png)
3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole is an organic compound characterized by its unique structure, which includes two 4-methoxyphenyl groups attached to a pyrazole ring via ethenyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole typically involves multi-step reactions. One common method includes the use of a Wittig reaction to form the ethenyl linkages. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole
- 2,4-Bis(trichloromethyl)-6-(4-methoxystyryl)-1,3,5-triazine
- 1,4-Bis[2-(4-pyridyl)ethenyl]benzene derivatives
Uniqueness
3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
828911-80-4 |
|---|---|
Molecular Formula |
C27H24N2O2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3,5-bis[2-(4-methoxyphenyl)ethenyl]-1-phenylpyrazole |
InChI |
InChI=1S/C27H24N2O2/c1-30-26-16-10-21(11-17-26)8-14-23-20-25(29(28-23)24-6-4-3-5-7-24)15-9-22-12-18-27(31-2)19-13-22/h3-20H,1-2H3 |
InChI Key |
YFBKIMGZRYVDMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=NN2C3=CC=CC=C3)C=CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


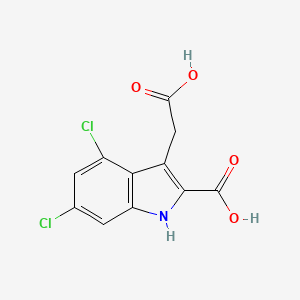
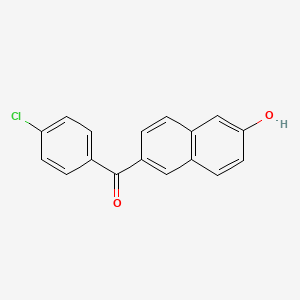
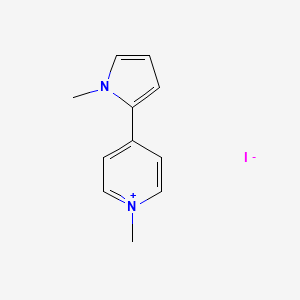
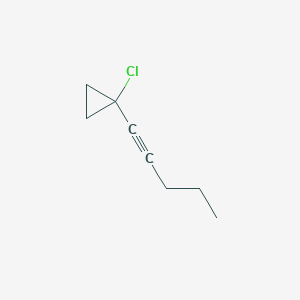


![N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline](/img/structure/B12548848.png)
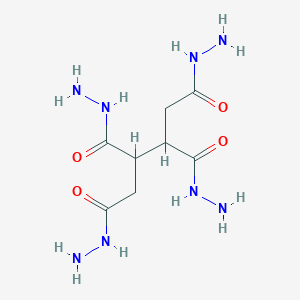


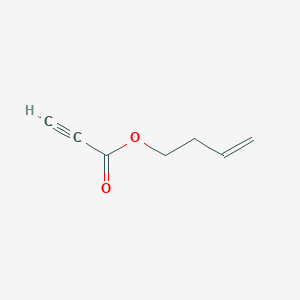
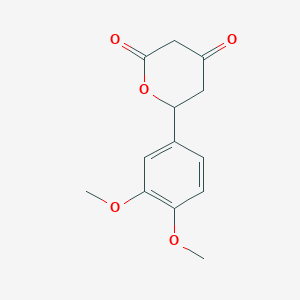

![1-[(4-Chlorobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12548910.png)
